2,4-Diamino-6-nitrotoluene

Catalog No.
S584239
CAS No.
6629-29-4
M.F
C7H9N3O2
M. Wt
167.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diamino-6-nitrotoluene

CAS Number

6629-29-4

Product Name

2,4-Diamino-6-nitrotoluene

IUPAC Name

4-methyl-5-nitrobenzene-1,3-diamine

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

InChI

InChI=1S/C7H9N3O2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,8-9H2,1H3

InChI Key

DFZSBQYOXAUYCB-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])N)N

Synonyms

2,4-diamino-6-nitrotoluene

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])N)N

The exact mass of the compound 2,4-Diamino-6-nitrotoluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58161. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Diamino-6-nitrotoluene (2,4-DANT, CAS 6629-29-4) is a specialized nitroaromatic compound characterized by a toluene core substituted with two electron-donating amino groups and one electron-withdrawing nitro group. In industrial and research procurement, it is primarily sourced as a certified reference material for environmental monitoring of munitions degradation, specifically supporting EPA Method 8330 protocols . Beyond analytical applications, 2,4-DANT serves as a precision building block in advanced organic synthesis, including the development of targeted protein degraders (PROTACs) and energetic material precursors, where its orthogonal functional groups allow for staged, regioselective reactions [1].

Substituting 2,4-DANT with its closest isomer, 2,6-diamino-4-nitrotoluene (2,6-DANT), or upstream precursors like 4-amino-2,6-dinitrotoluene (4-ADNT) is fundamentally unviable in both analytical and synthetic workflows. In environmental assays, these isomers exhibit distinct chromatographic retention times and mass fragmentation patterns, meaning substitution invalidates quantitative site assessments [1]. In synthetic chemistry, the position of the nitro group heavily influences the electron density of the aromatic ring; the 6-nitro group in 2,4-DANT is significantly more resistant to further reduction than the 4-nitro group in 2,6-DANT, dictating entirely different reaction kinetics and electrochemical profiles during subsequent functionalization [2].

Electrochemical Reduction Potential vs. 2,6-DANT

Electrochemical studies demonstrate that the position of the nitro group relative to the methyl group drastically alters the compound's reduction profile. 2,4-DANT exhibits a cathodic reduction peak at -0.712 V, whereas its isomer 2,6-DANT reduces at -0.629 V [1].

Evidence DimensionCathodic reduction peak potential
Target Compound Data-0.712 V (2,4-DANT)
Comparator Or Baseline-0.629 V (2,6-DANT)
Quantified Difference83 mV higher overpotential required for 2,4-DANT
ConditionsAqueous medium electrochemical reduction

This distinct thermodynamic stability confirms that 2,4-DANT requires more aggressive reducing conditions than its isomer, which is critical for designing selective synthetic reduction pathways.

Metabolite Accumulation Ratio in Anaerobic Degradation

During the anaerobic biotransformation of TNT, 2,4-DANT acts as the primary rate-limiting intermediate before complete reduction to 2,4,6-triaminotoluene (TAT). Studies show that within the first 15 hours of incubation, the accumulation ratio of 2,4-DANT to 2,6-DANT is 6.0, and this ratio increases to >10 after 20 hours as upstream precursors are depleted [1].

Evidence DimensionMetabolite accumulation ratio
Target Compound DataRatio of 6.0 to >10.0 (2,4-DANT)
Comparator Or BaselineRatio of 1.0 (2,6-DANT baseline)
Quantified Difference6x to >10x higher accumulation of 2,4-DANT
ConditionsAnaerobic sludge incubation over 15-20 hours

Because 2,4-DANT accumulates at up to 10 times the rate of 2,6-DANT, it is the mandatory standard for accurately quantifying the progress of TNT bioremediation.

Orthogonal Reactivity for PROTAC Scaffold Synthesis

Unlike fully reduced 2,4,6-triaminotoluene or generic 2,4-diaminotoluene, 2,4-DANT provides an unreduced nitro group alongside two reactive amines[1]. This specific 1,3-diamino-5-nitro substitution pattern allows the amines to be coupled to PROTAC linkers, while the nitro group remains inert until activated for late-stage E3 ligase ligand attachment[2].

Evidence DimensionOrthogonal synthetic handles
Target Compound Data3 distinct handles (2x amine, 1x nitro) in 2,4-DANT
Comparator Or Baseline2 active handles (2x amine) in 2,4-diaminotoluene
Quantified DifferenceRetention of 1 orthogonal nitro group for late-stage reduction
ConditionsMulti-step PROTAC linker synthesis

Procuring this specific nitro-diamine prevents the need for complex protection/deprotection steps when building asymmetric bifunctional degrader molecules.

EPA Method 8330 Calibration Standards

As the dominant and rate-limiting degradation product of TNT, 2,4-DANT is a mandatory certified reference material for HPLC-UV quantification of munitions contamination in soil and groundwater .

Targeted Protein Degrader (PROTAC) Synthesis

Utilized as a specialized building block where its two amino groups serve as immediate conjugation points for linkers, while the 6-nitro group acts as a stable, orthogonal handle for subsequent functionalization [1].

Anaerobic Bioremediation Efficacy Testing

Spiked into microbial or sludge assays to evaluate the performance of engineered strains in driving the rate-limiting reduction of 2,4-DANT to the dead-end metabolite 2,4,6-triaminotoluene (TAT) [2].

XLogP3

0.6

Other CAS

6629-29-4

Wikipedia

2,4-diamino-6-nitrotoluene

Dates

Last modified: 08-15-2023

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